2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with a suitable precursor containing the triazole moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial activity or therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 2-(1H-1,2,4-Triazole-1-yl)acetic acid
Uniqueness
2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the methyl group on the propanoic acid backbone differentiates it from other triazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
Molecular Formula |
C9H16N4O2 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-7(2)12-9(3,8(14)15)4-13-6-10-5-11-13/h5-7,12H,4H2,1-3H3,(H,14,15) |
InChI Key |
OMCXVNVIOKUGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
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